Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] It is often used in combination with Sulbactam, a β-lactamase inhibitor, to enhance its effectiveness against resistant strains. [, , , , , , ] Cefoperazone is particularly recognized for its exceptional activity against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. [, ] It is primarily used in research settings to study antibiotic resistance mechanisms, develop new antibiotic combinations, and investigate its pharmacokinetic properties.
Cefoperazone is classified as a beta-lactam antibiotic, specifically a cephalosporin. It is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporins. The compound is particularly noted for its activity against Pseudomonas aeruginosa and other resistant strains of bacteria, making it a valuable option in clinical settings where antibiotic resistance is prevalent .
The synthesis of cefoperazone involves several key steps that enhance yield and purity. A notable method includes:
This method not only improves the yield but also minimizes side reactions, making it suitable for large-scale production.
Cefoperazone has a complex molecular structure characterized by its beta-lactam ring and thiazolidine ring. Its chemical formula is , with a molecular weight of approximately 645.67 g/mol . The structure includes:
The stereochemistry plays a crucial role in its biological activity, with specific configurations necessary for optimal interaction with bacterial targets.
Cefoperazone participates in various chemical reactions that are significant for its activity:
Cefoperazone exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to specific PBPs involved in the final stages of peptidoglycan cross-linking in bacterial cell walls. This binding leads to:
The mechanism results in bactericidal effects against susceptible organisms . The efficacy of cefoperazone can be influenced by factors such as the concentration of the drug and the susceptibility profile of the bacteria.
Cefoperazone exhibits several important physical and chemical properties:
Cefoperazone is widely used in clinical settings due to its broad-spectrum activity. Key applications include:
Additionally, cefoperazone has been studied for potential combinations with other agents like sulbactam to broaden its spectrum against resistant strains . Its role in treating infections caused by Enterobacteriaceae highlights its importance in modern antibiotic therapy.
Cefoperazone, a third-generation cephalosporin, is vulnerable to hydrolysis by β-lactamase enzymes produced by multidrug-resistant Gram-negative bacteria. Sulbactam, a β-lactamase inhibitor, binds irreversibly to these enzymes, protecting cefoperazone from degradation. This synergy restores cefoperazone’s activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant Acinetobacter baumannii. Sulbactam primarily inhibits Ambler class A β-lactamases (e.g., TEM-1, TEM-2, SHV-1, and CTX-M-15) through covalent binding to the enzyme’s active site, forming an inactive acyl-enzyme complex [7] [8]. However, its efficacy against class C (AmpC) and class D (OXA-type) β-lactamases is limited. For example, sulbactam weakly inhibits Pseudomonas aeruginosa’s chromosomal AmpC, and OXA-type carbapenemases in A. baumannii show intrinsic resistance [6] [8].
The cefoperazone-sulbactam ratio critically determines efficacy. A 1:1 ratio (cefoperazone:sulbactam) demonstrates superior activity against ESBL-producing Escherichia coli and A. baumannii compared to a 2:1 ratio, as higher sulbactam concentrations better neutralize β-lactamases. For instance, susceptibility rates for ESBL-E. coli drop from 97.0% (1:1) to 90.9% (2:1) at standard inoculum sizes [1]. Conversely, excessive sulbactam may induce AmpC expression in hyperinducible strains, provoking antagonism [8].
Organism | Ratio (Cef:Sul) | Susceptibility (%) | MIC₉₀ (µg/mL) |
---|---|---|---|
ESBL-E. coli | 1:1 | 97.0 | 16 |
ESBL-E. coli | 2:1 | 90.9 | 32 |
ESBL-K. pneumoniae | 1:1 | 75.8 | >64 |
Carbapenem-resistant A. baumannii | 1:1 | 80.0 | 32 |
Carbapenem-resistant A. baumannii | 2:1 | 40.0 | 64 |
Cefoperazone exerts bactericidal effects by binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. In Escherichia coli, cefoperazone exhibits highest affinity for PBP-3 (IC₅₀ = 0.1 µg/mL), followed by PBP-1B, PBP-2, and PBP-1A. PBP-3 inhibition triggers filamentation and impaired cell division [4]. In Pseudomonas aeruginosa, cefoperazone similarly targets PBP-3, though with reduced affinity (IC₅₀ = 6.3 µg/mL), and binds moderately to PBP-1A, PBP-1B, and PBP-2 [4]. This PBP-3 selectivity explains the filamentous morphology observed in cefoperazone-treated Gram-negative bacteria.
Sulbactam alone demonstrates intrinsic activity against A. baumannii by binding PBP-1 and PBP-3, disrupting cell wall synthesis. This dual targeting enhances the combination’s efficacy against carbapenem-resistant A. baumannii (CRAB). For example, cefoperazone-sulbactam (1:1) reduces MIC₉₀ values from >64 µg/mL (cefoperazone alone) to 32 µg/mL in CRAB isolates [6] [8]. In contrast, P. aeruginosa resistance often stems from porin mutations (e.g., oprD deletions) restricting antibiotic entry, rendering sulbactam synergy negligible [6].
The "inoculum effect" describes reduced antibiotic efficacy at high bacterial densities (>10⁷ CFU/mL) due to amplified β-lactamase expression. Cefoperazone-sulbactam (1:1) mitigates this effect better than other ratios. For ESBL-E. coli, susceptibility drops only moderately (97.0% → 87.9%) at high inoculum (5 × 10⁷ CFU/mL) under a 1:1 ratio, versus a drastic decline (90.9% → 60.6%) at a 2:1 ratio [1]. ESBL-Klebsiella pneumoniae shows greater vulnerability: susceptibility falls from 75.8% to 51.5% (1:1) and 63.6% to 42.4% (2:1) under high inoculum [1].
This resilience stems from sulbactam’s concentration-dependent inhibition of β-lactamases. Higher inocula require sulbactam concentrations ≥8 µg/mL to sustain cefoperazone activity, achievable with optimized dosing [8]. However, carbapenem-resistant P. aeruginosa exhibits negligible inoculum effect with cefoperazone-sulbactam due to dominant non-enzymatic resistance (e.g., porin loss) [6].
Resistance to cefoperazone-sulbactam arises via genetic mutations and enzymatic adaptations:
Mechanism | Example Genes | Impact on MIC | Prevalence |
---|---|---|---|
Carbapenemase production | blaOXA-23, blaOXA-24-like | 4-8-fold increase | 66.7% in CRAB [6] |
Porin loss/mutation | oprD | >8-fold increase | 95.2% in CRPA [6] |
ESBL/AmpC overexpression | blaTEM-2, blaCMY-2 | 4-16-fold increase | 40% in K. pneumoniae [3] [8] |
PBP modifications | pbp3 mutations | Sulbactam-specific resistance | Rare [8] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7